molecular formula C25H23ClF3N3O4 B2443498 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(3-methoxyphenyl)methyl]propanediamide CAS No. 478077-72-4

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(3-methoxyphenyl)methyl]propanediamide

Cat. No. B2443498
CAS RN: 478077-72-4
M. Wt: 521.92
InChI Key: XOHYNDHROHINFC-UHFFFAOYSA-N
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Description

The compound contains a pyridine ring which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The compound has a complex structure with a pyridine ring attached to a trifluoromethyl group (-CF3), a chloro group (-Cl), and a propanediamide group with two methoxyphenylmethyl groups attached to the nitrogen atoms .

Scientific Research Applications

Synthesis and Structural Investigations

  • Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates

    • A study explored the synthesis of trifluoromethyl-substituted aminopyrroles using a trifluoromethyl-containing building block and the 2H-azirine ring expansion strategy. The primary products could be further transformed into various alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, revealing the compound's utility in complex synthesis processes (Khlebnikov et al., 2018).
  • Inhibitors of NF-kappaB and AP-1 Gene Expression

    • Research on N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide highlighted its role as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. Structure-activity relationship studies aimed at improving oral bioavailability provided insights into the critical structural components for activity, offering potential applications in gene expression modulation (Palanki et al., 2000).
  • Identification of Glycine Transporter 1 Inhibitor

    • A compound structurally related to the chemical was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. The study's findings on its pharmacokinetics profile and its impact on glycine concentration in cerebrospinal fluid highlight the compound's potential in neurological and psychiatric disorder therapies (Yamamoto et al., 2016).

Chemical Properties and Reactions

  • Alcoholysis of Trifluoromethyl Groups

    • An investigation into the reactions of trifluoromethyl groups attached to the pyridine ring, specifically focusing on trifluoroethoxylation and methoxylation, offers insights into the chemical behavior and potential reaction pathways of related compounds, paving the way for designing novel chemical synthesis routes (Qian & Liu, 1996).
  • Pyridine-Anchored Co-adsorbents in Solar Cells

    • A study on pyridine-anchor co-adsorbents, specifically N,N′-bis((pyridin-2-yl)methylene)-p-phenylenediimine, showcased its efficiency in dye-sensitized solar cells. The research highlights the compound's role in overcoming absorption deficiencies, competitive light absorption, and its impact on charge recombination and electron lifetime, indicating potential applications in renewable energy technologies (Wei et al., 2015).

Material Science and Electropolymerization

  • Electropolymerization of Dithienylpyridines

    • Research on the electropolymerization of 3,5-dithienylpyridines, their complexes, and N-methylpyridinium cations provides valuable data on the creation of new electrochromic polymers. The study's insights into the electrochemical stability of these polymers offer potential applications in material science and electronic device fabrication (Krompiec et al., 2008).
  • Soluble Polyimides with Optical and Dielectric Properties

    • Novel fluorinated polyimides derived from the related diamine monomers exhibited remarkable solubility, thermal stability, and low dielectric constants. These materials' properties, such as their optical clarity and mechanical strength, highlight their potential applications in advanced electronics and aerospace industries (Guan et al., 2014).

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(3-methoxyphenyl)methyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClF3N3O4/c1-35-18-7-3-5-15(9-18)12-31-23(33)21(22-20(26)11-17(14-30-22)25(27,28)29)24(34)32-13-16-6-4-8-19(10-16)36-2/h3-11,14,21H,12-13H2,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHYNDHROHINFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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